

# Meta-analysis of GSK690693 Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GSK 690 |           |
| Cat. No.:            | B607859 | Get Quote |

This guide provides a meta-analysis of the available clinical and preclinical data for GSK690693, a pan-Akt inhibitor, and compares its performance with other notable AKT inhibitors that have advanced further in clinical development. The content is intended for researchers, scientists, and drug development professionals to offer an objective overview of the therapeutic potential and challenges associated with targeting the PI3K/AKT signaling pathway.

# Introduction to GSK690693 and the AKT Signaling Pathway

GSK690693 is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/AKT pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making AKT an attractive target for therapeutic intervention. GSK690693 was developed to inhibit this pathway and thereby arrest tumor growth and induce apoptosis. However, its clinical development was terminated in Phase I due to the side effect of transient hyperglycemia. This guide will delve into the available data for GSK690693 and provide a comparative landscape of other AKT inhibitors.

# **Mechanism of Action and Preclinical Efficacy**



GSK690693 functions by competing with ATP for binding to the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of cell survival and proliferation signals.

### In Vitro Potency

Preclinical studies demonstrated the potent and selective inhibitory activity of GSK690693 against the AKT isoforms.

| Compound  | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
|-----------|----------------|----------------|----------------|
| GSK690693 | 2              | 13             | 9              |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

## **Cellular Activity**

In various cancer cell lines, GSK690693 effectively inhibited the phosphorylation of downstream AKT targets, such as GSK3β, PRAS40, and the FOXO family of transcription factors. This resulted in cell cycle arrest and induction of apoptosis.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating AKT inhibitors.





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GSK690693.





Click to download full resolution via product page

Caption: A general experimental workflow for the preclinical and clinical evaluation of AKT inhibitors.



# **Clinical Trial Data and Comparison with Alternatives**

While GSK690693's clinical development was halted, other AKT inhibitors have progressed further, providing valuable comparative data. This section summarizes the available clinical trial outcomes for GSK690693 and its alternatives.

#### GSK690693

Phase I clinical trials for GSK690693 in patients with advanced solid tumors and lymphomas were initiated. While the drug was generally well-tolerated at lower doses, dose-limiting toxicities, most notably transient hyperglycemia, emerged at higher, more therapeutically relevant exposures. This on-target effect, resulting from the inhibition of AKT2's role in glucose metabolism, ultimately led to the discontinuation of its development. Specific objective response rate (ORR) and progression-free survival (PFS) data from these early trials are not readily available in the public domain.

### **Comparator AKT Inhibitors**

Several other AKT inhibitors have been evaluated in more extensive clinical trials. The following table provides a summary of their performance in specific cancer types.



| Compou                            | Trade<br>Name | Mechani<br>sm                                    | Cancer<br>Type                    | Phase                      | Objectiv e Respons e Rate (ORR)                  | Progress<br>ion-Free<br>Survival<br>(PFS)              | Key<br>Adverse<br>Events                |
|-----------------------------------|---------------|--------------------------------------------------|-----------------------------------|----------------------------|--------------------------------------------------|--------------------------------------------------------|-----------------------------------------|
| Capivase<br>rtib<br>(AZD536<br>3) | Truqap        | ATP-<br>competiti<br>ve pan-<br>AKT<br>inhibitor | HR+/HE<br>R2-<br>Breast<br>Cancer | III<br>(CAPItell<br>o-291) | 22.9%<br>(vs<br>12.2%<br>with<br>placebo)        | 7.2<br>months<br>(vs 3.6<br>months<br>with<br>placebo) | Rash,<br>diarrhea,<br>hyperglyc<br>emia |
| lpataserti<br>b (GDC-<br>0068)    | -             | ATP-<br>competiti<br>ve pan-<br>AKT<br>inhibitor | mCRPC<br>(PTEN-<br>loss)          | III<br>(IPATenti<br>al150) | Not<br>reported                                  | Radiogra phic PFS benefit in a subgroup                | Diarrhea,<br>hyperglyc<br>emia,<br>rash |
| MK-2206                           | -             | Allosteric<br>pan-AKT<br>inhibitor               | Advance<br>d Breast<br>Cancer     | II                         | 5.6% (in<br>PIK3CA/<br>AKT1<br>mutant<br>cohort) | 6 months PFS: 5.6% (in PIK3CA/ AKT1 mutant cohort)     | Rash,<br>fatigue,<br>hyperglyc<br>emia  |

Data is presented for specific clinical trials and patient populations and may not be representative of all studies.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays used in the evaluation of AKT inhibitors.

# **AKT Kinase Inhibition Assay**



Objective: To determine the in vitro potency of an inhibitor against purified AKT isoforms.

#### Methodology:

- Recombinant human AKT1, AKT2, and AKT3 enzymes are expressed and purified.
- The inhibitor is serially diluted to a range of concentrations.
- The inhibitor is incubated with the AKT enzyme in a kinase buffer.
- The kinase reaction is initiated by the addition of ATP and a peptide substrate.
- The amount of phosphorylated substrate is quantified using methods such as radioactive assays (32P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo).
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

#### **Cell Proliferation Assay (e.g., CellTiter-Glo®)**

Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines.

#### Methodology:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the inhibitor.
- After a defined incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the wells.
- The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
- Luminescence is measured using a plate reader.
- The concentration of inhibitor that reduces cell viability by 50% (GI50) is determined.





## **Apoptosis Assay (e.g., Annexin V Staining)**

Objective: To determine if the inhibitor induces programmed cell death.

#### Methodology:

- Cells are treated with the inhibitor at various concentrations and for different durations.
- Both adherent and floating cells are collected.
- Cells are washed and resuspended in a binding buffer.
- Fluorescently-labeled Annexin V and a viability dye (e.g., propidium iodide, PI) are added to the cells.
- Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
- The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

## Conclusion

The meta-analysis of GSK690693 data, in the context of other AKT inhibitors, highlights both the promise and the peril of targeting the PI3K/AKT pathway. While GSK690693 demonstrated potent preclinical activity, its clinical development was thwarted by on-target toxicity, specifically hyperglycemia. This underscores the challenge of inhibiting a pathway that is central to both cancer cell survival and normal physiological processes.

The progression of other AKT inhibitors like Capivasertib, which has recently gained regulatory approval, demonstrates that a therapeutic window can be achieved, particularly in combination with other targeted agents and in specific, biomarker-selected patient populations. Future research in this area will likely focus on developing more selective AKT inhibitors, perhaps isoform-specific, or intermittent dosing schedules to mitigate on-target toxicities. The data from GSK690693, though from a discontinued program, remains a valuable case study for drug







developers navigating the complexities of targeting fundamental signaling pathways in oncology.

 To cite this document: BenchChem. [Meta-analysis of GSK690693 Clinical Trial Data: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607859#meta-analysis-of-gsk690693-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com